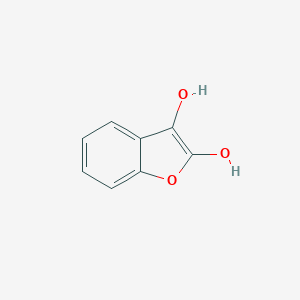
1-Benzofuran-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran: (C8H8O) is a bicyclic compound with a molecular weight of 120.15 g/mol. It exists as a colorless liquid and has several interesting applications in both research and industry .
Preparation Methods
Synthetic Routes::
Biotransformation: Intact cells of Pseudomonas putida UV4 can catalyze the conversion of benzofuran to 2,3-dihydrobenzofuran.
Hydrodeoxygenation: During the catalytic hydrodeoxygenation of benzofuran, 2,3-dihydrobenzofuran serves as an intermediate.
Industrial Production:: While specific industrial methods are not widely documented, the synthetic routes mentioned above provide insights into its production.
Chemical Reactions Analysis
Reactivity::
Oxidation: 2,3-dihydrobenzofuran can undergo oxidation reactions.
Reduction: Reduction reactions can convert it back to benzofuran.
Substitution: Substituents can be introduced at the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
- Oxidation: 2,3-dihydroxybenzofuran (a diol).
- Reduction: Benzofuran.
Scientific Research Applications
2,3-Dihydrobenzofuran finds utility in:
Chemistry: As a building block for synthesizing other compounds.
Biology: In drug discovery and natural product research.
Medicine: Potential therapeutic applications.
Industry: As an intermediate in the synthesis of various compounds.
Mechanism of Action
The exact mechanism by which 2,3-dihydrobenzofuran exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways.
Comparison with Similar Compounds
While 2,3-dihydrobenzofuran shares similarities with other benzofuran derivatives, its unique structure sets it apart. Some similar compounds include 2,3-benzofuran and 4,6-dihydroxybenzofuran-3-one .
Properties
CAS No. |
163463-62-5 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1-benzofuran-2,3-diol |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H |
InChI Key |
DNDWXJDUTDZBNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)O |
Synonyms |
2,3-Benzofurandiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formamide, N-[(2-aminophenyl)methyl]-(9CI)](/img/structure/B66966.png)
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
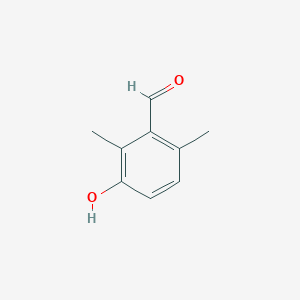
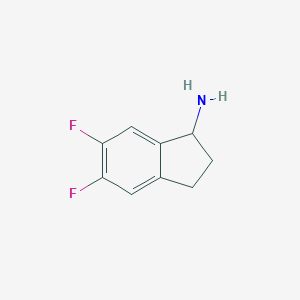
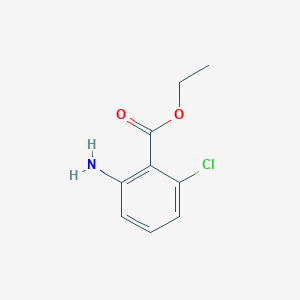
![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
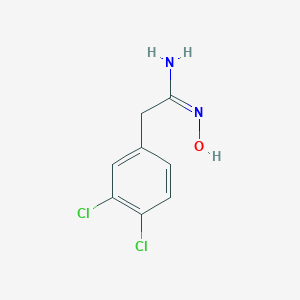
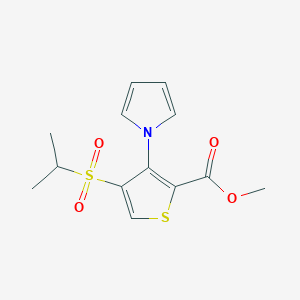
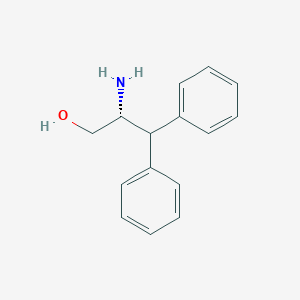

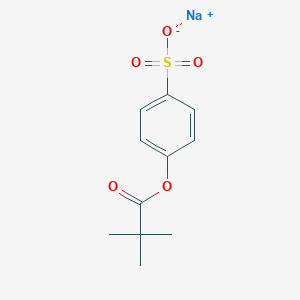
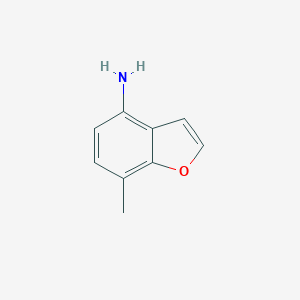
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
